3-(3-Nitrophenyl)benzonitrile
Overview
Description
3-(3-Nitrophenyl)benzonitrile is a chemical compound with the CAS Number: 192699-67-5 . Its molecular weight is 224.22 and its linear formula is C13H8N2O2 . It is also known by its IUPAC name 3’-nitro [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H8N2O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)15(16)17/h1-8H . The Inchi Key is RDDKZUGQFOXIED-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitriles undergo several types of reactions including hydrolysis to carboxylic acids, two different reductions with products that vary with the strength of the reducing agent and reaction with Grignard reagents that form ketones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.22 . Its linear formula is C13H8N2O2 .Scientific Research Applications
Rhodium-Catalyzed Cyanation
3-(3-Nitrophenyl)benzonitrile has been explored in the context of organic synthesis, specifically in the rhodium-catalyzed direct cyanation of aromatic C-H bonds. This process utilizes N-nitrosoarylamines with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source, facilitating the synthesis of 2-(alkylamino)benzonitriles, which are crucial intermediates in the production of pharmaceuticals and agrochemicals (J. Dong et al., 2015).
Corrosion Inhibition
In the field of corrosion science, derivatives of this compound have been studied for their efficacy as corrosion inhibitors for mild steel in acidic media. Their performance was evaluated using a combination of gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy methods, demonstrating that these compounds offer excellent protection against corrosion (A. Chaouiki et al., 2018).
High-Temperature Polymer Synthesis
The compound has also been involved in the synthesis of high-temperature resorcinol-based phthalonitrile polymers. These polymers exhibit outstanding thermal stability and chemical resistance, making them suitable for aerospace and electronic applications (T. Keller & D. Dominguez, 2005).
Photorefractive Polymer Composites
Furthermore, this compound has been utilized in the development of photorefractive polymer composites. These materials show significant promise in optical data storage and real-time holography, featuring high efficiency and long phase stability (E. Hendrickx et al., 1998).
Fluorescence Assay for Membrane Asymmetry
In biological research, fluorescent derivatives of this compound have been employed in assays to measure phospholipid membrane asymmetry. This application highlights its role in studying the dynamics and structure of biological membranes (J. McIntyre & Richard G. Sleight, 1991).
Mechanism of Action
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . Incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Biochemical Pathways
It is known that nitrile-containing compounds can be transformed via the nitrile hydratase–amidase pathway in certain microorganisms . This pathway involves the conversion of nitriles into amides, which can then be further metabolized .
Pharmacokinetics
The presence of a nitrile group in pharmaceuticals is known to improve their pharmacokinetic profile .
Safety and Hazards
3-(3-Nitrophenyl)benzonitrile is considered hazardous. It is fatal if swallowed, harmful in contact with skin, and toxic if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
3-(3-nitrophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)15(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKZUGQFOXIED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629598 | |
Record name | 3'-Nitro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192699-67-5 | |
Record name | 3'-Nitro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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